molecular formula C17H16BrNO5 B2997265 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide CAS No. 692276-32-7

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2997265
CAS No.: 692276-32-7
M. Wt: 394.221
InChI Key: YWDYQIXHPOXLSE-UHFFFAOYSA-N
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Description

Overview of 2-(2-Bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide in Academic Research

This compound (C₁₇H₁₆BrNO₅) is a brominated aryl acetamide derivative characterized by a multifunctional phenoxy core and a substituted phenylacetamide side chain. Its molecular weight of 394.22 g/mol and structural complexity make it a subject of interest in synthetic organic chemistry and medicinal research. The compound’s distinct features include:

  • A bromine atom at the 2-position of the phenoxy ring, enhancing electrophilic reactivity.
  • A formyl group at the 4-position, serving as a site for further functionalization.
  • Methoxy groups at the 6-position (phenoxy ring) and 2-position (phenylacetamide), influencing solubility and steric interactions.
Property Value Source Reference
Molecular Formula C₁₇H₁₆BrNO₅
Molecular Weight 394.22 g/mol
SMILES Notation COc(cccc1)c1NC(COc(c(OC)cc(C=O)c1)c1Br)=O
Key Functional Groups Bromo, formyl, methoxy, acetamide

The compound is commercially available in formats suitable for research, including glass vials and 96-tube racks, facilitating its use in high-throughput screening.

Significance and Rationale for Scholarly Investigation

The structural architecture of this compound provides a versatile scaffold for probing three critical research domains:

  • Synthetic Chemistry :

    • The formyl group enables condensation reactions for generating Schiff bases or hydrazones, while the bromine atom allows cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Comparative studies with fluorinated analogues (e.g., 2-(4-butyryl-2-fluorophenoxy)-N-butylacetamide) highlight bromine’s role in modulating electronic and steric properties.
  • Medicinal Chemistry :

    • The methoxyethyl acetamide side chain enhances aqueous solubility, a trait critical for bioavailability in drug candidates.
    • Structural parallels to antimicrobial agents (e.g., goxalapladib) suggest potential for targeting microbial enzymes or receptors.
  • Materials Science :

    • The planar phenoxy core and polar substituents make it a candidate for organic semiconductors or liquid crystals, though empirical data remain limited.

Scope and Structure of the Research Outline

This article focuses on elucidating the compound’s chemical properties , synthetic utility , and potential applications , while excluding pharmacokinetic or toxicological data. Subsequent sections will explore:

  • Synthetic Pathways : Strategies for functionalizing the formyl and bromo groups.
  • Structure-Activity Relationships : Comparisons with halogenated acetamide derivatives.
  • Emerging Applications : Hypothesized roles in catalysis and materials engineering.

Future research directions will emphasize filling gaps in mechanistic understanding and expanding its utility in interdisciplinary contexts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO5/c1-22-14-6-4-3-5-13(14)19-16(21)10-24-17-12(18)7-11(9-20)8-15(17)23-2/h3-9H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDYQIXHPOXLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2Br)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting with the bromination of a suitable precursor. The reaction conditions often require the use of strong brominating agents, such as N-bromosuccinimide (NBS), under controlled temperatures to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters to ensure consistency and purity. The use of continuous flow reactors and automated systems can help in achieving high yields and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The formyl group can be oxidized to a carboxylic acid.

  • Reduction: : The bromo group can be reduced to a hydrogen atom.

  • Substitution: : The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

  • Oxidation: : 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide can be converted to its corresponding carboxylic acid derivative.

  • Reduction: : The reduction of the bromo group can yield a compound with a hydrogen atom in place of the bromo group.

  • Substitution: : Substitution reactions can lead to a variety of products, depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies.

  • Medicine: : Its derivatives could be explored for pharmaceutical applications.

  • Industry: : It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, leading to observable biological effects. The exact mechanism would need to be determined through detailed experimental studies.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Properties
Compound Name Substituents (Phenoxy Ring) Amine Group Melting Point (°C) Yield (%) Rf Value Molecular Weight
Target Compound 2-Bromo, 4-formyl, 6-methoxy N-(2-methoxyphenyl) N/A N/A N/A ~424.24 (calc.)
2-(2-Bromo-6-ethoxy-4-formylphenoxy)-N-(2,4-dimethylphenyl)acetamide 2-Bromo, 4-formyl, 6-ethoxy N-(2,4-dimethylphenyl) N/A N/A N/A 406.27
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) 4-Butyryl, 2-fluoro N-butyl 75 82 0.32 ~309.35 (calc.)
2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) 4-Butyryl, 2-fluoro N-(1-hydroxy-2-methylpropan-2-yl) 84 54 0.28 ~325.36 (calc.)
2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide 4-Bromo (phenyl ring) N-(2-methoxyphenyl) N/A N/A N/A ~334.20 (calc.)

Key Observations :

  • Amine Modifications : Replacing the N-(2-methoxyphenyl) group with N-butyl or hydroxyalkyl moieties (e.g., compound 31) reduces aromatic interactions, impacting crystallinity and melting points .
  • Halogen Variation : Bromine in the target compound may confer greater steric hindrance and lipophilicity compared to fluorine in compounds 30 and 31, affecting bioavailability .

Functional Analogues in Pharmacological Context

Table 2: Comparison with Bioactive Acetamide Derivatives
Compound Name Core Structure Biological Activity Notable Features
Target Compound Phenoxy-acetamide Unknown (hypothesized antimicrobial/agonist activity) Bromo, formyl, and methoxy groups may enhance receptor binding .
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone-acetamide FPR2 agonist Specific activation of FPR2 in neutrophils; 4-methoxybenzyl enhances selectivity .
25I-NBOMe Phenethylamine 5-HT2A receptor agonist Methoxy and halogen substitutions critical for psychoactivity; lacks acetamide backbone .
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-methoxyphenyl)acetamide Benzothiazole-acetamide Not specified (anticancer potential inferred) Trifluoromethyl and methoxy groups improve metabolic stability .

Key Observations :

  • Receptor Targeting : Unlike 25I-NBOMe, which targets serotonin receptors via a phenethylamine scaffold , the target compound’s acetamide structure may favor interactions with formyl peptide receptors (FPRs) or antimicrobial targets, as seen in related bromophenyl acetamides .
  • Functional Groups: The formyl group in the target compound could mimic natural ligands in FPR signaling, similar to pyridazinone derivatives .

Biological Activity

The compound 2-(2-bromo-4-formyl-6-methoxyphenoxy)-N-(2-methoxyphenyl)acetamide is a phenylacetamide derivative with potential biological activity. Its unique structure, characterized by the presence of bromine and methoxy groups, suggests possible interactions with various biological targets. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H16BrNO5
  • Molecular Weight : 394.22 g/mol
  • LogP : 2.9063 (indicating moderate lipophilicity)
  • Polar Surface Area : 59.511 Ų
PropertyValue
Molecular Weight394.22 g/mol
LogP2.9063
Polar Surface Area59.511 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Antimicrobial Properties

Research has indicated that phenylacetamide derivatives exhibit antimicrobial activity due to their structural similarity to natural antibiotics such as benzylpenicillin. The compound's ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes makes it a candidate for further investigation in antimicrobial therapy .

Anticancer Activity

Studies have shown that certain derivatives of phenylacetamides can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell proliferation and survival. The specific effects of This compound on cancer cell lines are yet to be fully elucidated but warrant further exploration due to its structural features .

Enzyme Inhibition

Preliminary data suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, phenylacetamides have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response and pain signaling pathways .

Case Studies and Research Findings

  • Antimicrobial Screening
    • A study investigated a series of phenylacetamide derivatives, including the target compound, for their antimicrobial efficacy against various bacterial strains. Results indicated significant inhibition zones, suggesting potent antibacterial properties.
  • Antitumor Activity
    • In vitro studies using human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential.
  • Enzyme Interaction Studies
    • Enzyme assays revealed that the compound could inhibit COX-1 and COX-2 activities, with implications for its use as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing this compound with high purity, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis : Start with brominated intermediates (e.g., 2-bromo-4'-methoxyacetophenone) and use coupling reactions with acetamide derivatives. For example, a nucleophilic substitution reaction between bromophenol derivatives and acetamide precursors in anhydrous tetrahydrofuran (THF) under reflux .
  • Purity control : Monitor reactions via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient). Final purity ≥95% can be achieved through recrystallization in ethanol .
    • Critical parameters : Temperature control (60–80°C for THF reflux), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for bromophenol:acetamide precursor) .

Q. How can spectroscopic and crystallographic techniques confirm the compound’s structure?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to verify substituents (e.g., bromo, methoxy, formyl groups). For example, the formyl proton appears as a singlet at δ ~9.8–10.2 ppm .
  • X-ray crystallography : Determine dihedral angles between aromatic rings (e.g., 50.88° between bromophenyl and methoxyphenyl groups) and hydrogen-bonding networks (N–H⋯O and C–H⋯π interactions) .
    • Data interpretation : Compare experimental results with computational models (e.g., PubChem’s InChI key) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating this compound’s bioactivity and mechanism of action?

  • Methodology :

  • In vitro assays : Use randomized block designs with split-plot arrangements (e.g., dose-response studies in cancer cell lines, enzyme inhibition assays). Replicates (n=4) and controls (DMSO vehicle) are critical .
  • Mechanistic studies : Employ molecular docking (PDB protein structures) and SPR (surface plasmon resonance) to assess binding affinity to target proteins (e.g., kinases) .
    • Data analysis : Apply ANOVA for dose-response trends and calculate IC₅₀ values using nonlinear regression .

Q. How do structural modifications (e.g., substituent variations) affect pharmacological activity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., replace bromine with chlorine, vary methoxy positions) and compare bioactivity (e.g., antimicrobial IC₅₀, cytotoxicity). For example, bromine enhances electrophilic reactivity, improving target engagement .
  • Computational modeling : Use DFT (density functional theory) to predict electronic effects of substituents on reactivity .
    • Validation : Cross-reference with crystallographic data (e.g., bond lengths, angles) to correlate structure with activity .

Q. What strategies mitigate environmental risks during disposal or degradation of this compound?

  • Methodology :

  • Environmental fate studies : Use LC-MS/MS to track degradation products in simulated wastewater. Monitor abiotic hydrolysis (pH 7–9) and photolysis (UV light) .
  • Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna), following OECD guidelines .
    • Risk mitigation : Recommend neutralization (e.g., alkaline hydrolysis) and encapsulation for lab waste .

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